

Spectroscopic Profile of 2,3-Difluoro-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Difluoro-6-nitrophenol

Cat. No.: B104600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2,3-Difluoro-6-nitrophenol** (CAS No: 82419-26-9). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for these techniques are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2,3-Difluoro-6-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity
Data not available in readily accessible public sources	

¹³C NMR Data

Chemical Shift (ppm)

Data not available in readily accessible public sources

Note: While ^1H and ^{13}C NMR spectra for **2,3-Difluoro-6-nitrophenol** are available from commercial suppliers and databases such as SpectraBase, the specific chemical shift and multiplicity data are not publicly disseminated in a detailed format. Researchers are advised to consult these primary sources for direct data access.^[1]

Infrared (IR) Spectroscopy

The following characteristic absorption bands have been identified from the Fourier-transform infrared (FTIR) spectrum of **2,3-Difluoro-6-nitrophenol**.

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak data not available in readily accessible public sources	O-H stretch (phenol)
Aromatic C-H stretch	
Asymmetric NO ₂ stretch	
Symmetric NO ₂ stretch	
C=C aromatic ring stretch	
C-F stretch	
C-N stretch	
C-O stretch	

Note: The FTIR spectrum of **2,3-Difluoro-6-nitrophenol** is available from public databases. The assignments above are based on typical vibrational modes for this class of compound.^[1]

Mass Spectrometry (MS)

The mass spectrum of **2,3-Difluoro-6-nitrophenol** was obtained via electron ionization (EI). The most prominent peaks are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity
101	Most Abundant
75	Second Most Abundant
100	Third Most Abundant

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques used to characterize **2,3-Difluoro-6-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,3-Difluoro-6-nitrophenol** was prepared by dissolving the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The data was processed using appropriate software, and chemical shifts were referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

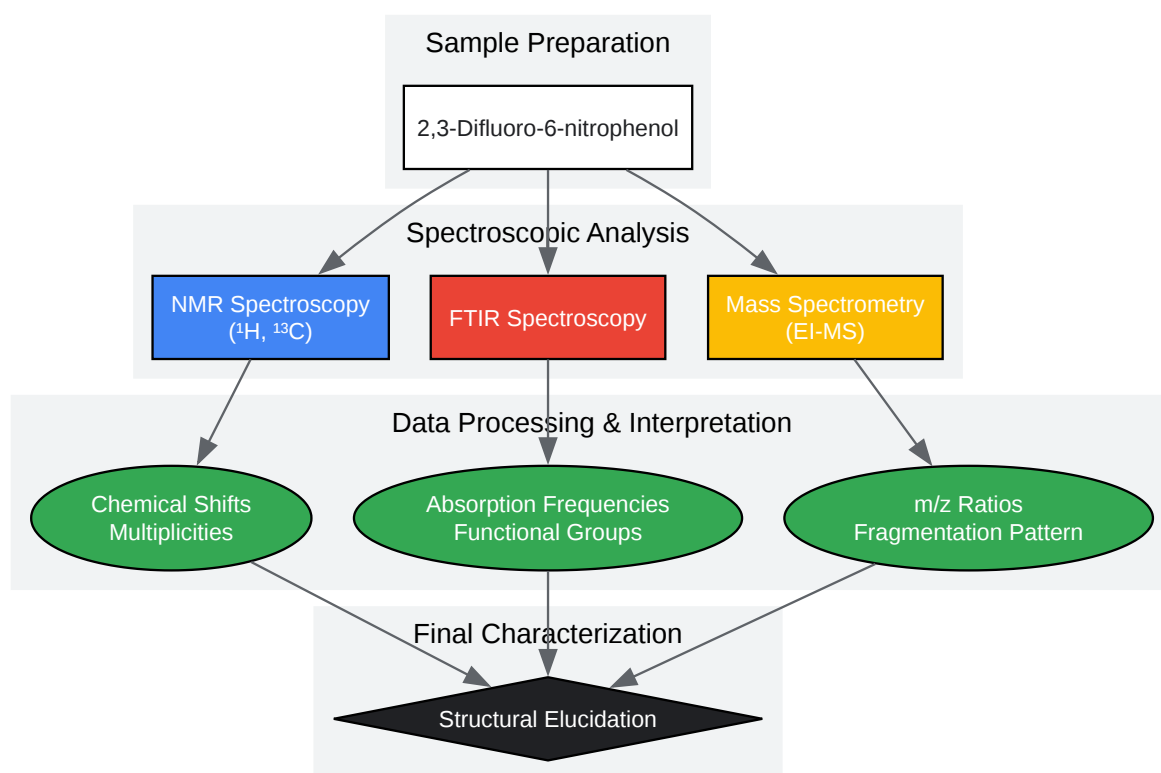
The solid sample of **2,3-Difluoro-6-nitrophenol** was prepared for analysis using the KBr pellet technique. A small amount of the sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a transparent pellet. The FTIR spectrum was recorded by passing a beam of infrared radiation through the pellet.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization source. The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions were then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2,3-Difluoro-6-nitrophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,3-Difluoro-6-nitrophenol | C₆H₃F₂NO₃ | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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